Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- is an organic compound with a complex structure that includes a benzoic acid core substituted with a fluorine atom and a sulfonyl group attached to an allylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- typically involves multiple steps One common method starts with the fluorination of benzoic acid to produce 2-fluorobenzoic acid This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The allylamine group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-fluoro-: Lacks the sulfonyl and allylamine groups, making it less reactive.
Benzoic acid, 2-[(1S)-2,2,2-trifluoro-1-methylethyl]hydrazide: Contains a hydrazide group instead of a sulfonyl group.
Benzoic acid, 2-fluoro-, 2-propyn-1-yl ester: Features a propynyl ester group instead of an allylamine group.
Uniqueness
Benzoic acid, 2-fluoro-5-[(2-propen-1-ylamino)sulfonyl]- is unique due to the presence of both a sulfonyl group and an allylamine moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10FNO4S |
---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
2-fluoro-5-(prop-2-enylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
InChI-Schlüssel |
VFHBXEXLHDXIFR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.